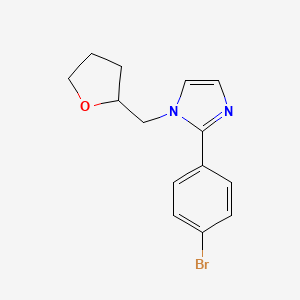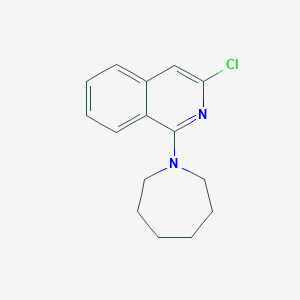
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid, also known as 7-chlorokynurenic acid (7-Cl-KYNA), is a synthetic compound that has gained significant attention in the field of neuroscience. It is a potent antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in several neurological disorders.
Mécanisme D'action
The NMDA receptor is a key player in synaptic plasticity, learning, and memory. The glycine co-agonist site of the NMDA receptor is responsible for modulating the activity of the receptor. 7-Cl-KYNA binds to this site, preventing the binding of glycine and reducing the activity of the receptor. This results in a decrease in excitatory neurotransmission and a reduction in the toxic effects of excessive glutamate release.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 7-Cl-KYNA has been shown to modulate the activity of several other neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. It has been shown to increase the release of acetylcholine and dopamine in the striatum, while decreasing the release of serotonin in the hippocampus. These effects may contribute to its therapeutic potential in several neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Cl-KYNA in lab experiments is its specificity for the glycine co-agonist site of the NMDA receptor. This allows for precise modulation of NMDA receptor activity without affecting other neurotransmitter systems. However, one limitation is its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This can make it difficult to achieve therapeutic concentrations in vivo.
Orientations Futures
There are several future directions for research on 7-Cl-KYNA. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its role in the modulation of synaptic plasticity and learning and memory. Additionally, further research is needed to improve its pharmacokinetic properties and develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 7-Cl-KYNA involves the reaction of 7-chloro-3,4-dihydroisoquinoline with malonic acid in the presence of a strong base, followed by esterification and decarboxylation. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
7-Cl-KYNA has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. It has been shown to have neuroprotective effects, reduce seizures, and improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(12(15)16)14-5-4-9-2-3-11(13)6-10(9)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWWICONBBZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=C(C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)

![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)

![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)


![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)

![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)